4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride
Overview
Description
4-(2H-1,2,3-Triazol-2-yl)piperidine is a chemical compound with the CAS Number: 765270-45-9 . It has a molecular weight of 152.2 and its IUPAC name is 4-(2H-1,2,3-triazol-2-yl)piperidine .
Molecular Structure Analysis
The InChI code for 4-(2H-1,2,3-Triazol-2-YL)piperidine is 1S/C7H12N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h5-8H,1-4H2 . This code provides a unique representation of the molecule’s structure, including information about the number and arrangement of atoms.Physical and Chemical Properties Analysis
4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Scientific Research Applications
Antifungal Applications : A study demonstrated the synthesis of 1,2,4-triazines possessing 1,2,3-triazole and piperidine ring, which showed significant in vitro antifungal activity, particularly against Candida albicans, Aspergillus niger, and Cryptococcus neoformans (Sangshetti & Shinde, 2010).
Antimicrobial Activity : Another research synthesized a series of compounds including 4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin, showing significant antibacterial and moderate antifungal activity. These compounds were evaluated for their efficacy against various bacterial and fungal strains (Vankadari et al., 2013).
Serotonin Antagonist Activity : A study on the synthesis of 4-(benzo[b]furan-2 or 3-yl)piperidines, which are structurally similar to 4-(2H-1,2,3-Triazol-2-YL)piperidine, showed potent 5-HT2 antagonist activity in vitro. This suggests potential applications in neurological research (Watanabe et al., 1993).
Structure-Activity Relationship Study : A research focusing on the structure–activity relationship of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, containing piperidine, demonstrated strong antimicrobial activity, providing insights into the impact of structural modifications on biological activity (Krolenko et al., 2016).
Neurotransmitter Receptor Binding : A study on 4-hydroxy-1,2,3-triazole derivatives, including those with piperidine, investigated their potential as bioisosteres for carboxylic acid in neurotransmitter receptor binding. This research could be relevant to understanding how 4-(2H-1,2,3-Triazol-2-YL)piperidine derivatives interact with central nervous system receptors (Giraudo et al., 2018).
Antibacterial Applications : A series of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine derivatives showed promising antibacterial activity against various bacterial strains, including multidrug-resistant strains. This highlights the potential of such compounds in addressing antibiotic resistance (Huang et al., 2010).
Chemical Synthesis Advances : Research on the synthesis of novel 1,2,3-triazole derivatives with piperidine highlights advances in chemical synthesis techniques, which could be applied to the development of 4-(2H-1,2,3-Triazol-2-YL)piperidine derivatives (Ovonramwen et al., 2019).
Renin Inhibitors Development : A study on the synthesis of 4-triazolyl-substituted piperidine derivatives for use as renin inhibitors indicates potential applications in cardiovascular research, especially in the context of hypertension management (Harmsen et al., 2013).
Mechanism of Action
Target of Action
It is known that triazole compounds often interact with various enzymes and receptors in the body .
Mode of Action
The n1 and n2 nitrogen atoms of the triazole moiety are known to actively contribute to binding to the active site of enzymes . This binding can inhibit the function of the enzyme, leading to various downstream effects.
Biochemical Pathways
It is known that triazole compounds can affect a variety of biochemical pathways due to their ability to bind to different enzymes and receptors .
Pharmacokinetics
The bioavailability of a compound is influenced by its physical and chemical properties, such as its molecular weight and solubility . The molecular weight of 4-(2H-1,2,3-Triazol-2-YL)piperidine hydrochloride is 188.66 , which is within the range that is generally considered favorable for oral bioavailability.
Result of Action
The inhibition of enzyme function by triazole compounds can lead to a variety of cellular effects, depending on the specific enzyme and pathway involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the rate of chemical reactions and thus the activity of the compound . The pH of the environment can also influence the ionization state of the compound, which can affect its absorption and distribution .
Properties
IUPAC Name |
4-(triazol-2-yl)piperidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-3-8-4-2-7(1)11-9-5-6-10-11;/h5-8H,1-4H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDANFKKMZPMOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2N=CC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693875 | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690261-89-3 | |
Record name | Piperidine, 4-(2H-1,2,3-triazol-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690261-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2H-1,2,3-Triazol-2-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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